N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide
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Overview
Description
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide is a complex organic compound featuring a thiazole ring fused to a pyrazole ring, with a butanamide group attached to the pyrazole nitrogen atom. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Synthetic Routes and Reaction Conditions:
Thiazole Synthesis: The synthesis of thiazole derivatives typically involves the reaction of α-haloketones with thiourea or thioamides. The resulting thiazole ring can then be further modified to introduce the phenyl group and pyrazole moiety.
Pyrazole Formation: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or β-diketones. The resulting pyrazole can then be functionalized with the appropriate substituents.
Butanamide Attachment: The butanamide group can be introduced through acylation reactions, where the pyrazole nitrogen is reacted with butanoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiazole ring.
Thiazolidines: Formed through the reduction of the thiazole ring.
Substituted Thiazoles and Pyrazoles: Resulting from electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicine: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for its potential use in developing new therapeutic agents.
Biology: The compound can be used as a chemical probe to study biological processes involving thiazole and pyrazole derivatives.
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can bind to enzymes or receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Ritonavir: An antiretroviral drug containing a thiazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole structure.
Tiazofurin: An anticancer drug featuring a thiazole moiety.
Uniqueness: N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide is unique due to its specific combination of thiazole and pyrazole rings, as well as the presence of the butanamide group. This combination may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-3-7-16(22)19-15-10-12(2)20-21(15)17-18-14(11-23-17)13-8-5-4-6-9-13/h4-6,8-11H,3,7H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWJJIJDXYUZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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